molecular formula C25H22Cl2N4O4 B2791261 ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534576-94-8

ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2791261
CAS No.: 534576-94-8
M. Wt: 513.38
InChI Key: SDGURHOEPDUQTA-IADYIPOJSA-N
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Description

(Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidine ring fused with a dipyrido ring system, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 2,5-dichlorobenzoyl group is usually accomplished through a nucleophilic substitution reaction, where a suitable dichlorobenzoyl chloride reacts with an amine precursor. The final step involves the formation of the imino group and the esterification to introduce the ethyl and butyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its potential as a ligand for various enzymes and receptors can be explored, providing insights into its biological activity.

Medicine

In medicine, the compound’s structure suggests potential applications in drug development. Its ability to interact with biological targets could lead to the discovery of new therapeutic agents for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure can contribute to the design of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s imino and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the dichlorobenzoyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate stands out due to the presence of the dichlorobenzoyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N4O4/c1-3-5-11-31-21-17(24(33)30-12-7-6-8-20(30)28-21)14-18(25(34)35-4-2)22(31)29-23(32)16-13-15(26)9-10-19(16)27/h6-10,12-14H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGURHOEPDUQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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